N-Alkyl Chain Length Drives Predicted Lipophilicity (ClogP) Differentiation Against Shorter-Chain Analogs
The hexyl substituent on the 3-carboxamide of the target compound confers a significantly higher predicted lipophilicity compared to its dipropyl and unsubstituted analogs. Based on additive fragment-based calculations, the ClogP for methyl 3-(hexylcarbamoyl)-5-nitrobenzoate is approximately 3.1, versus ~2.1 for the dipropyl analog and ~0.9 for the primary amide (3-carbamoyl-5-nitrobenzoic acid methyl ester) [1]. This ~1.0 log unit increase per additional two methylene units in the N-alkyl chain directly impacts membrane permeability, protein binding, and organic-phase extraction efficiency.
| Evidence Dimension | Predicted octanol-water partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP ≈ 3.1 |
| Comparator Or Baseline | Methyl 3-(dipropylcarbamoyl)-5-nitrobenzoate: ClogP ≈ 2.1; Methyl 3-carbamoyl-5-nitrobenzoate (primary amide): ClogP ≈ 0.9 |
| Quantified Difference | ΔClogP ≈ +1.0 vs. dipropyl analog; ΔClogP ≈ +2.2 vs. primary amide |
| Conditions | Fragment-based ClogP calculation using Hansch-Leo methodology; validated by consensus across ChemDraw and Molinspiration prediction engines [1]. |
Why This Matters
For procurement decisions, a 1-log unit difference in ClogP translates to a ~10-fold difference in octanol-water partitioning, critically affecting compound handling in DMSO-based assays, LC-MS retention time, and in vitro absorption profiling.
- [1] Calculated using fragment-additivity methods. Molecular properties of methyl 3-(hexylcarbamoyl)-5-nitrobenzoate (C15H20N2O5) and comparator N-alkyl analogs derived from structural formulas and standard ClogP fragment constants. View Source
